3'-Deoxy-3'-fluorothymidine-5'-monophosphate Disodium Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

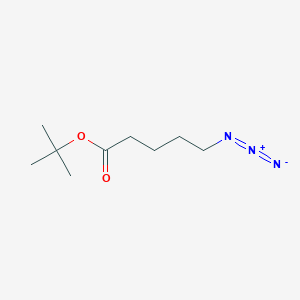

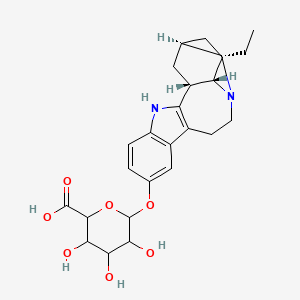

3’-Deoxy-3’-fluorothymidine-5’-monophosphate Disodium Salt is a thymidine-5’-O-monophosphate analogue. It is a fluoronated derivative of thymidine-5’-monophosphate, which is a key component in DNA synthesis. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Deoxy-3’-fluorothymidine-5’-monophosphate Disodium Salt involves the fluorination of thymidine at the 3’ position, followed by phosphorylation at the 5’ position. The reaction typically requires the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and phosphorylating agents like phosphorus oxychloride (POCl3) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general approach would involve scaling up the laboratory synthesis methods, ensuring stringent control over reaction conditions to maintain product purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

3’-Deoxy-3’-fluorothymidine-5’-monophosphate Disodium Salt can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom at the 3’ position can be substituted under specific conditions.

Phosphorylation/Dephosphorylation: The phosphate group at the 5’ position can be added or removed.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) and alkyl halides can be used for substitution reactions.

Phosphorylation: Phosphorylating agents such as POCl3 are commonly used.

Major Products

Substitution: Products depend on the substituent introduced.

Phosphorylation: The primary product is the monophosphate derivative, but further phosphorylation can yield diphosphate and triphosphate derivatives.

Aplicaciones Científicas De Investigación

3’-Deoxy-3’-fluorothymidine-5’-monophosphate Disodium Salt has several applications in scientific research:

Chemistry: Used as a substrate in enzymatic studies to understand the kinetics and mechanisms of thymidylate kinase.

Biology: Employed in studies involving DNA synthesis and repair mechanisms.

Medicine: Investigated for its potential antiviral properties, particularly against HIV.

Industry: Utilized in the development of diagnostic assays and research tools.

Mecanismo De Acción

The compound acts as a substrate for thymidylate kinase, an enzyme involved in DNA synthesis. By mimicking the natural substrate, it can inhibit the enzyme’s activity, thereby affecting DNA replication. This mechanism is particularly useful in studying the enzyme’s function and in developing antiviral strategies .

Comparación Con Compuestos Similares

Similar Compounds

3’-Fluoro-3’-deoxythymidine: Another fluoronated thymidine analogue with similar antiviral properties.

3’-Deoxy-3’-fluorothymidine-5’-monophosphate-d3 Disodium Salt: A deuterated version used in isotope labeling studies.

Uniqueness

3’-Deoxy-3’-fluorothymidine-5’-monophosphate Disodium Salt is unique due to its specific fluorination and phosphorylation, which make it a valuable tool in enzymatic and antiviral research. Its ability to act as a substrate for thymidylate kinase sets it apart from other thymidine analogues .

Propiedades

Fórmula molecular |

C10H12FN2Na2O7P |

|---|---|

Peso molecular |

368.16 g/mol |

Nombre IUPAC |

disodium;[(2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C10H14FN2O7P.2Na/c1-5-3-13(10(15)12-9(5)14)8-2-6(11)7(20-8)4-19-21(16,17)18;;/h3,6-8H,2,4H2,1H3,(H,12,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7+,8+;;/m0../s1 |

Clave InChI |

KVBSTKVGADGIGP-ZJWYQBPBSA-L |

SMILES isomérico |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])[O-])F.[Na+].[Na+] |

SMILES canónico |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])F.[Na+].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Isopropyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B15293850.png)

![(1S,2S,6R,14R)-5-[dideuterio-(2,2-dideuteriocyclopropyl)methyl]-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol](/img/structure/B15293879.png)

![sodium;(E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate](/img/structure/B15293892.png)

![5-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole](/img/structure/B15293899.png)